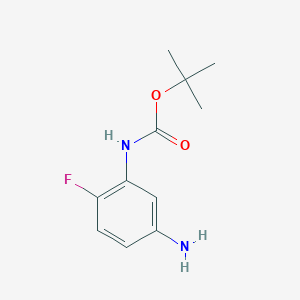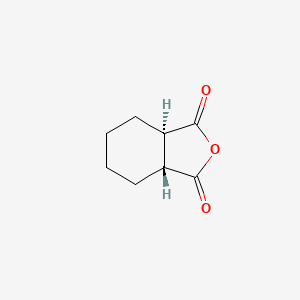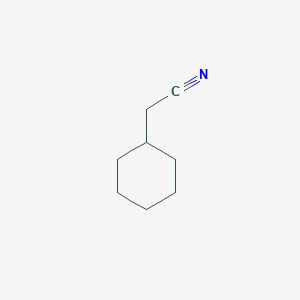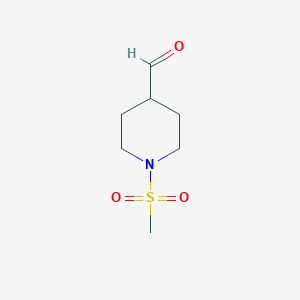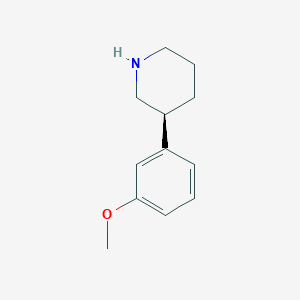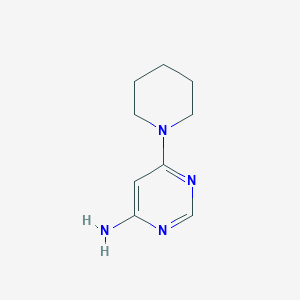
6-(Pipéridin-1-yl)pyrimidin-4-amine
Vue d'ensemble
Description
6-(Piperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C9H14N4. It is characterized by a pyrimidine ring substituted with a piperidine group at the 1-position and an amino group at the 4-position.
Applications De Recherche Scientifique
6-(Piperidin-1-yl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Biological Research: The compound is used in studies investigating the role of pyrimidine derivatives in cellular processes and signaling pathways.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with a piperidine nucleus, such as 6-(piperidin-1-yl)pyrimidin-4-amine, have been utilized in various therapeutic applications .
Mode of Action
Piperidine derivatives are known to interact with various targets and cause changes that can lead to therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, which can impact its bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Analyse Biochimique
Biochemical Properties
6-(Piperidin-1-yl)pyrimidin-4-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit protein kinase B (Akt), a key enzyme in cell signaling pathways . This inhibition occurs through ATP-competitive binding, which prevents the phosphorylation of downstream targets involved in cell proliferation and survival . Additionally, 6-(Piperidin-1-yl)pyrimidin-4-amine interacts with other kinases, albeit with varying degrees of selectivity .
Cellular Effects
The effects of 6-(Piperidin-1-yl)pyrimidin-4-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting protein kinase B, 6-(Piperidin-1-yl)pyrimidin-4-amine can induce apoptosis in cancer cells, thereby reducing tumor growth . It also affects the expression of genes involved in cell cycle regulation and metabolic pathways, leading to altered cellular metabolism and reduced cell proliferation .
Molecular Mechanism
At the molecular level, 6-(Piperidin-1-yl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of protein kinase B by binding to its ATP-binding site . This binding prevents the phosphorylation of key substrates, thereby disrupting downstream signaling pathways that promote cell survival and proliferation . Additionally, 6-(Piperidin-1-yl)pyrimidin-4-amine may interact with other proteins and enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Piperidin-1-yl)pyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-(Piperidin-1-yl)pyrimidin-4-amine remains stable under specific storage conditions, such as refrigeration . Its activity may decrease over time due to degradation, which can affect its efficacy in long-term experiments . In vitro and in vivo studies have demonstrated that prolonged exposure to 6-(Piperidin-1-yl)pyrimidin-4-amine can lead to sustained inhibition of protein kinase B and other targets, resulting in long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of 6-(Piperidin-1-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein kinase B and reduces tumor growth without causing significant toxicity . At higher doses, 6-(Piperidin-1-yl)pyrimidin-4-amine can induce toxic effects, such as liver damage and hematological abnormalities . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-(Piperidin-1-yl)pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s inhibition of protein kinase B affects the PI3K-Akt-mTOR pathway, which plays a crucial role in cellular metabolism . By disrupting this pathway, 6-(Piperidin-1-yl)pyrimidin-4-amine can alter the levels of key metabolites and influence overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 6-(Piperidin-1-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may help sequester 6-(Piperidin-1-yl)pyrimidin-4-amine in specific cellular compartments, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 6-(Piperidin-1-yl)pyrimidin-4-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with protein kinase B and other targets . Post-translational modifications, such as phosphorylation, may also influence its localization and activity. For example, phosphorylation of 6-(Piperidin-1-yl)pyrimidin-4-amine can enhance its binding affinity for protein kinase B, thereby increasing its inhibitory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-yl)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for 6-(Piperidin-1-yl)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Piperidin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperidine ring.
Cyclization Reactions: The presence of both the pyrimidine and piperidine rings allows for potential cyclization reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the functional groups on the piperidine ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
6-(Piperidin-1-yl)pyrimidine-2,4-diamine:
Uniqueness
6-(Piperidin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a building block in drug discovery highlight its versatility and importance in scientific research .
Propriétés
IUPAC Name |
6-piperidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWATXPICITDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499202 | |
| Record name | 6-(Piperidin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69206-89-9 | |
| Record name | 6-(Piperidin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



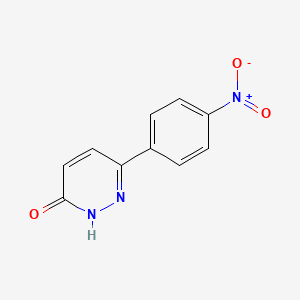
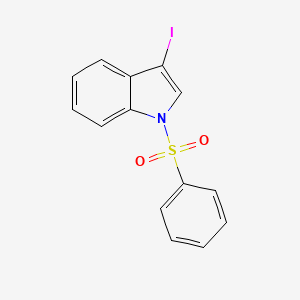
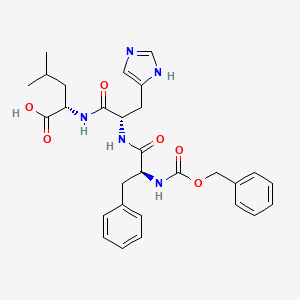
![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)
